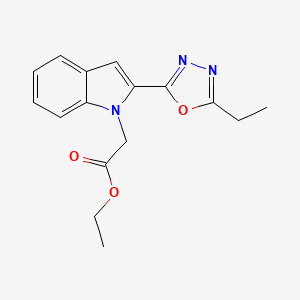

ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Description

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a heterocyclic compound combining an indole core with a 1,3,4-oxadiazole substituent. The indole moiety is a privileged scaffold in medicinal chemistry, known for its prevalence in bioactive molecules (e.g., antitumor, antimicrobial agents) . The 1,3,4-oxadiazole ring enhances metabolic stability and influences electronic properties, making it a critical pharmacophore in drug design .

This compound is synthesized via multistep routes, typically involving:

Esterification: Ethyl 2-(1H-indol-3-yl)acetate formation from indole-3-acetic acid and ethanol .

Oxadiazole Formation: Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) to generate the 1,3,4-oxadiazole-thiol intermediate .

Functionalization: Alkylation or substitution to introduce the ethyl group at the oxadiazole ring .

Structural characterization relies on NMR, IR, and mass spectrometry , while crystallographic data may utilize programs like SHELXL for refinement .

Properties

IUPAC Name |

ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYCEYOFUNJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Formation via Cyclization

The 1,3,4-oxadiazole moiety is constructed through intramolecular cyclization of hydrazide precursors. A representative protocol involves:

- Esterification : 2-(1H-Indol-3-yl)acetic acid is treated with ethanol and sulfuric acid to yield ethyl 2-(1H-indol-3-yl)acetate (85–90% yield).

- Hydrazide Formation : Reaction with hydrazine monohydrate in methanol produces 2-(1H-indol-3-yl)acetohydrazide.

- Cyclization with Carbon Disulfide : The hydrazide is refluxed with CS₂ and KOH in ethanol, forming 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol.

- Alkylation : Treatment with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) introduces the ethyl group at the oxadiazole’s 5-position.

Key Reaction Conditions :

N-Alkylation of Indole

The ethyl acetate side chain is introduced via N-alkylation of the indole nitrogen:

- Activation of Indole : 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS 95446-30-3) is treated with ethyl bromoacetate in DMF using K₂CO₃ as a base.

- Reaction Optimization :

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the indole’s N-1 attacks the electrophilic α-carbon of ethyl bromoacetate.

Alternative Route: One-Pot Synthesis

A streamlined one-pot method reduces purification steps:

- Simultaneous Cyclization-Alkylation : Combine 2-(1H-indol-3-yl)acetohydrazide, CS₂, KOH, and ethyl bromoacetate in ethanol.

- Reaction Parameters :

Advantages :

Analytical Characterization and Validation

Synthetic products are validated using:

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing formation of 1,2,4-oxadiazole isomers is mitigated by:

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and bioavailability in pharmacological studies.

Conditions and Outcomes

Nucleophilic Substitution at the Acetate Group

The acetamido linker is susceptible to nucleophilic attack, enabling the introduction of diverse substituents.

Example Reaction

Reaction with hydrazine hydrate produces hydrazide intermediates, which are precursors for heterocyclic derivatives:

\text{Ethyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{Ethanol, 3 h}} \text{Hydrazide} \quad (\text{Yield: 68–72%}) $$ This intermediate is pivotal in synthesizing 1,3,4-oxadiazole-thiol derivatives via cyclization with CS₂/KOH[3][6]. --- ### 3. [Cycloaddition and Ring-Opening Reactions](pplx://action/followup) The 1,3,4-oxadiazole ring participates in cycloaddition reactions and can undergo ring-opening under specific conditions. #### [Key Transformations:](pplx://action/followup) - **[Ring-Opening with Reducing Agents](pplx://action/followup)**: Reaction with SnCl₂/HCl reduces nitro groups and opens the oxadiazole ring, yielding acyclic hydrazines (Yield: 65–70%)[2][10]. - **[Cyclization with CS₂/KOH](pplx://action/followup)**: Forms 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol, a scaffold for antimicrobial agents[3][6]. --- ### 4. [Functionalization of the Indole Moiety](pplx://action/followup) The indole nitrogen and C3 position are reactive sites for electrophilic substitution. **[Example Reaction](pplx://action/followup)** Nitration at the indole C5 position using HNO₃/H₂SO₄:

\text{Indole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0–5^\circ \text{C}} \text{5-Nitroindole derivative} \quad (\text{Yield: 60–65%}) $$

This nitro derivative is further reduced to an amine for coupling with bioactive fragments .

Biological Activity-Driven Modifications

The compound’s derivatives exhibit antimicrobial and antitubercular activities, guiding targeted synthetic efforts:

Notable Derivatives and Activities

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the ethyl-oxadiazole and indole synergy:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is primarily studied for its potential as an anticancer agent. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through specific signaling pathways. The oxadiazole moiety enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth and proliferation. For instance, studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Mechanistic studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of this compound was assessed against strains such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited a minimum inhibitory concentration comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of indole-oxadiazole hybrids , which exhibit diverse biological activities. Key analogues and their properties are summarized below:

Key Structural and Functional Differences

Substitution at Oxadiazole Position :

- The 5-ethyl group in the target compound improves metabolic stability compared to 5-methyl or 5-phenyl analogues, which may undergo faster oxidative metabolism .

- Thiol-containing oxadiazoles (e.g., ) exhibit higher reactivity but lower oral bioavailability due to susceptibility to glutathione conjugation .

Indole Substituents :

- 1-yl vs. 3-yl Positioning : The target compound’s oxadiazole is attached at the indole’s 2-position, unlike 3-substituted indoles (e.g., ), which show altered binding to targets like tubulin or kinases .

Ester vs. Amide Linkers :

- Ethyl esters (target compound) are hydrolyzed to carboxylic acids in vivo, acting as prodrugs, whereas amide derivatives (e.g., ) exhibit prolonged half-lives but reduced absorption .

ADMET Comparison

Biological Activity

Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises an indole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 288.30 g/mol |

| LogP | 2.4879 |

| Polar Surface Area | 62.091 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. The oxadiazole ring enhances the compound's interaction with DNA and proteins involved in cell proliferation and apoptosis. Studies have shown that compounds with similar structures can induce apoptosis through the mitochondrial pathway by activating caspases and other pro-apoptotic factors .

- Antimicrobial Activity : this compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anticancer Studies

A study published in MDPI evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. This compound showed significant activity with an IC50 value of approximately , indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research conducted on related oxadiazole compounds revealed that ethyl derivatives possess strong antimicrobial activity. In vitro tests demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of both the indole and oxadiazole moieties is crucial for enhancing biological activity. Modifications at specific positions on the indole or oxadiazole rings can lead to increased potency or selectivity towards specific biological targets .

Q & A

Q. Advanced

- Temperature modulation : Higher yields are achieved by maintaining reflux temperatures (e.g., ethanol at 80°C) to accelerate cyclization without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts in hydrazide formation .

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or KOH) improve ring-closure efficiency in oxadiazole formation .

- Real-time monitoring : TLC and in-situ FTIR can identify optimal termination points to prevent over-reaction .

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity, with indole NH peaks typically at δ 10–12 ppm .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 341.34 for C₁₇H₁₉N₃O₃) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity studies .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to isolate variables .

- Dose-response analysis : Test a broad concentration range (nM–μM) to identify threshold effects and off-target interactions .

- Computational validation : Molecular docking can reconcile discrepancies by predicting binding affinities to targets like kinase enzymes .

What biological targets are suggested for this compound based on structural analogs?

Q. Basic

- Enzymatic targets : Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase due to electron-deficient rings .

- Neurotransmitter receptors : Indole moieties interact with serotonin receptors, suggesting neuroprotective potential .

- Antimicrobial targets : Sulfanyl-oxadiazole analogs disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

How does the oxadiazole ring’s electronic configuration influence reactivity?

Q. Advanced

- Electron-withdrawing effects : The oxadiazole’s π-deficient ring stabilizes nucleophilic attack at the C2 position, enhancing reactivity with thiols or amines .

- Resonance stabilization : Delocalized electrons increase thermal stability, enabling high-temperature reactions without degradation .

- Substituent effects : Ethyl groups at C5 enhance lipophilicity, improving membrane permeability in cellular assays .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact, as analogs are classified as irritants .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., hydrazine) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal per institutional guidelines .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets in kinases, with scoring functions (e.g., ΔG < −8 kcal/mol) indicating high affinity .

- MD simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.